3-ethyl-1-azaspiro[3.3]heptan-2-one
Description
Properties
IUPAC Name |
3-ethyl-1-azaspiro[3.3]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-6-7(10)9-8(6)4-3-5-8/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLHYUPHMQBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC12CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
In a typical protocol, N-tert-butanesulfinyl aldimine (2.0 mmol) reacts with ethyl cyclobutanecarboxylate (6.0 mmol) in anhydrous tetrahydrofuran (THF) at -78°C under nitrogen, using lithium hexamethyldisilazide (LiHMDS, 5.0 mmol) as a base. The reaction proceeds via deprotonation to form a cyclic enolate, which undergoes nucleophilic attack on the aldimine, followed by cyclization to yield the spiro intermediate. Subsequent acidic workup removes the sulfinyl group, yielding the free amine, which is oxidized to the lactam.
For 3-ethyl substitution, the aldimine must bear an ethyl group at the imine carbon. For example, using (R)-tert-butylsulfinyl aldimine derived from ethylamine would position the ethyl group at the 3-position post-cyclization.
Optimization and Yield Data
Key parameters influencing yield include:
-
Temperature : Reactions at -78°C prevent side reactions, achieving 85–95% yields for analogous compounds.
-
Base stoichiometry : Excess LiHMDS (2.5 equiv.) ensures complete enolate formation.
-
Solvent : THF provides optimal solubility and low-temperature stability.
Table 1. Representative Yields for Analogous 1-Azaspiro Compounds
| Starting Aldimine | Product | Yield (%) | [α]D²⁵ (c 0.1, CHCl₃) |
|---|---|---|---|
| 2c (4-Cl-C₆H₄) | 1-(4-Chlorophenyl) derivative | 93 | +0.40 |
| 2e (3-F-C₆H₄) | 1-(3-Fluorophenyl) derivative | 95 | -109.21 |
| 2i (Phenanthrenyl) | Phenanthrenyl derivative | 91 | +7.80 |
Adapting this method for 3-ethyl substitution would require synthesizing ethyl-bearing aldimines, potentially achieving yields >90% under analogous conditions.
Multistep Functionalization via Mesylation and Nucleophilic Substitution
A patent by CN105646318A outlines a three-step synthesis for 5-azaspiro[3.3]heptane-6-carboxylic acid derivatives, adaptable to 3-ethyl-1-azaspiro[3.3]heptan-2-one. The sequence involves mesylation, cyanide substitution, and hydrolysis-cyclization.
Stepwise Procedure
-
Mesylation : Reacting a hydroxyl-bearing precursor (e.g., 1-hydroxyspiro[3.3]heptane) with methylsulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine forms the mesylate intermediate.
-
Ethyl Substitution : Replacing sodium cyanide (used in the patent) with ethylmagnesium bromide or ethyl cuprate introduces the ethyl group at the 3-position.
-
Lactam Formation : Hydrolysis of the nitrile to a carboxylic acid followed by cyclization under basic conditions (e.g., KOH in ethanol/water) yields the lactam.
Critical Parameters
-
Nucleophile Selection : Ethyl cuprates (e.g., LiCuEt₂) provide higher selectivity for alkylation over elimination compared to Grignard reagents.
-
Cyclization Conditions : Aqueous ethanol with potassium hydroxide at room temperature facilitates efficient ring closure.
Table 2. Yield Comparison for Modified Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Mesylation | MsCl, Et₃N, DCM, 0°C→RT | 100 |
| Ethyl Substitution | LiCuEt₂, THF, -20°C | 65–75 |
| Lactam Formation | KOH, H₂O/EtOH, RT, 12h | 85 |
This route offers scalability (demonstrated at 23.4 mmol scale) but requires careful handling of air-sensitive organometallic reagents.
A β-lactam synthesis route reported by the Royal Society of Chemistry involves bromination at the 3-position followed by alkylation. Applied to spiro precursors, this method enables precise ethyl group introduction.
Protocol Overview
-
Bromination : Treating 1-methoxy-4-phenylazetidin-2-one with N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP) yields 3-bromo derivatives.
-
Ethyl Group Installation : Suzuki-Miyaura coupling or nucleophilic substitution with ethylzinc bromide replaces bromine with ethyl.
-
Deprotection and Cyclization : Acidic removal of the methoxy group and spontaneous lactamization forms the target compound.
Performance Metrics
-
Bromination Efficiency : 80–90% yields achieved using NBS in HFIP.
-
Ethylation : Palladium-catalyzed coupling with ethylboronic acids affords 70–80% substitution.
Table 3. Bromination-Ethylation Data for Analogous Systems
| Substrate | Brominating Agent | Ethylation Method | Yield (%) |
|---|---|---|---|
| 1-Methoxyazetidinone | NBS, HFIP | Ethylboronic acid | 75 |
| 1-Phenoxy derivative | NBS, HFIP | Ethylzinc bromide | 68 |
This method excels in regiocontrol but necessitates transition-metal catalysts, increasing cost and complexity.
Comparative Analysis of Methods
Table 4. Synthesis Route Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Asymmetric Cyclization | High enantioselectivity, one-pot | Cryogenic conditions, costly reagents | 85–95 |
| Mesylation-Substitution | Scalable, simple reagents | Multiple steps, organometallic use | 65–85 |
| Bromination-Alkylation | Regioselective, modular | Requires metal catalysts | 68–80 |
Chemical Reactions Analysis
3-ethyl-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the azetidone ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Replacement
The compound is recognized as a bioisostere of piperidine, which is widely used in pharmaceuticals. The incorporation of 3-ethyl-1-azaspiro[3.3]heptan-2-one into drug formulations has been shown to enhance pharmacokinetic properties while maintaining or improving biological activity. For example, one study demonstrated that replacing the piperidine moiety in the anesthetic drug bupivacaine with this azaspiro compound resulted in a new analogue with significantly improved efficacy and reduced side effects .
Case Study: Bupivacaine Analogue
In a comparative study, the synthesis of a bupivacaine analogue containing this compound was conducted. The results indicated that this new compound exhibited higher potency in pain management compared to its piperidine-based counterpart, suggesting its utility in developing safer anesthetics .
Drug Discovery
Targeting Drug Resistance
The unique structure of this compound allows it to interact differently with biological targets compared to traditional compounds. This property is particularly valuable in developing drugs aimed at overcoming resistance mechanisms in pathogens and cancer cells. Research has highlighted its potential as a scaffold for designing inhibitors against resistant strains of bacteria and cancer cells .
Data Table: Comparison of Biological Activity
| Compound | Activity Against Target | Reference |
|---|---|---|
| Bupivacaine | Standard Efficacy | |
| Bupivacaine with this compound | Enhanced Efficacy | |
| Novel Inhibitors | High Potency |
Synthetic Applications
Synthesis Challenges and Innovations
The synthesis of azaspiro compounds like this compound poses challenges due to their complex structures. Recent advances have focused on utilizing photochemical methods to facilitate the synthesis of these compounds efficiently. For instance, visible light irradiation has been employed to engage biradical intermediates in reactions that yield azaspiro compounds with high selectivity and yield .
Case Study: Photochemical Synthesis
A recent study showcased the successful synthesis of various azaspiro compounds using photochemical techniques, resulting in improved yields compared to traditional methods. This approach not only enhances efficiency but also expands the library of available azaspiro compounds for further research and application in drug discovery .
Mechanism of Action
The mechanism of action of 3-ethyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound can mimic the piperidine ring, which is commonly found in many bioactive molecules. This mimicry allows it to interact with various enzymes and receptors, potentially leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one
- Molecular Formula: C₉H₁₅NO₂ (Mol. Weight: 169.23 g/mol) .
- Key Differences: The 3-position substituent is a hydroxypropyl group instead of ethyl. Increased polarity due to the hydroxyl group, enhancing water solubility but reducing lipophilicity. Potential for hydrogen bonding, which may influence receptor binding or crystallization behavior.
- Applications : Suitable for formulations requiring aqueous solubility, though steric hindrance from the bulky hydroxypropyl group might limit bioavailability.
1-(Benzyloxy)spiro[3.3]heptan-2-one
- Molecular Formula : C₁₄H₁₆O₂ (Mol. Weight: 216.28 g/mol) .
- Key Differences :
- A benzyloxy group replaces the ethyl and lactam nitrogen.
- Introduction of an aromatic ring increases molecular weight and lipophilicity (logP ~2.5 estimated).
- Enhanced steric bulk may hinder interactions with flat binding pockets.
- Applications: Potential use in prodrugs or as a synthetic intermediate for aromatic functionalization.
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one
- Molecular Formula : C₁₁H₁₂N₂O (Mol. Weight: 188.23 g/mol) .
- Key Differences :
- A pyridinyl group at the 3-position introduces basicity (pKa ~4.5 for pyridine).
- The nitrogen in the pyridine ring enables coordination with metal catalysts or hydrogen bonding.
- Increased polarity compared to the ethyl analog.
- Applications : Useful in metal-organic frameworks (MOFs) or as a ligand in catalysis.
3-Amino-1-thiaspiro[3.3]heptan-2-one Hydrochloride
- Molecular Formula: C₆H₁₀ClNOS (Mol. Weight: 179.67 g/mol) .
- Key Differences: Sulfur atom replaces the lactam oxygen, altering electronic properties (e.g., reduced hydrogen-bonding capacity). The amino group (protonated as hydrochloride) enhances solubility but may reduce passive diffusion.
- Applications: Potential as a bioisostere for oxygen-containing lactams in prodrug design.
6-Hydroxyspiro[3.3]heptan-2-one
- Molecular Formula : C₇H₁₀O₂ (Mol. Weight: 126.15 g/mol) .
- Key Differences :
- Hydroxyl group at the 6-position introduces polarity (logP = -0.79).
- Lacks the ethyl group and azaspiro nitrogen, reducing structural rigidity.
- Applications : Intermediate for synthesizing hydroxylated derivatives or studying metabolic oxidation pathways.
Structural and Property Comparison Table
| Compound Name | Molecular Formula | Mol. Weight (g/mol) | Key Substituent | logP (Estimated) | Notable Properties |
|---|---|---|---|---|---|
| 3-Ethyl-1-azaspiro[3.3]heptan-2-one | C₈H₁₃NO | 139.10 | Ethyl | 1.2–1.5 | Moderate lipophilicity, rigid scaffold |
| 3-(2-Hydroxypropan-2-yl)-1-azaspiro... | C₉H₁₅NO₂ | 169.23 | Hydroxypropyl | -0.3–0.2 | High polarity, hydrogen bonding |
| 1-(Benzyloxy)spiro[3.3]heptan-2-one | C₁₄H₁₆O₂ | 216.28 | Benzyloxy | 2.5–3.0 | Aromatic, steric bulk |
| 3-(Pyridin-4-yl)-2-azaspiro[3.3]hep... | C₁₁H₁₂N₂O | 188.23 | Pyridinyl | 1.0–1.3 | Basic, coordination capability |
| 3-Amino-1-thiaspiro[3.3]heptan-2-o... | C₆H₁₀ClNOS | 179.67 | Amino (HCl), thia | -1.0–0.5 | Soluble, bioisostere potential |
| 6-Hydroxyspiro[3.3]heptan-2-one | C₇H₁₀O₂ | 126.15 | 6-Hydroxy | -0.79 | Polar, metabolic intermediate |
Biological Activity
Overview
3-ethyl-1-azaspiro[3.3]heptan-2-one is a heterocyclic compound belonging to the azetidone family, characterized by its spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that may lead to therapeutic applications.
The biological activity of this compound primarily stems from its ability to mimic the piperidine ring, a common motif in many bioactive molecules. This mimicry allows it to interact with enzymes and receptors, potentially influencing various biochemical pathways. Specifically, it has been noted for its capacity to act as an inhibitor of certain enzymes, which could be beneficial in treating diseases such as cancer and viral infections .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound show inhibitory effects against viruses such as SARS-CoV-2 and MERS-CoV . The structure-activity relationship (SAR) analysis indicates that modifications to the azaspiro framework can enhance potency against these viral targets.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, likely due to its interaction with bacterial enzymes, disrupting essential cellular processes .
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Case Studies
- SARS-CoV-2 Inhibition : A study focused on the synthesis of spirocyclic inhibitors derived from azaspiro frameworks demonstrated that compounds similar to this compound exhibited significant inhibitory activity against the main protease (Mpro) of SARS-CoV-2, with EC50 values in the nanomolar range. These findings support the potential application of this compound class in antiviral drug development .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of various azaspiro compounds, including this compound, against a panel of bacterial strains. The results indicated that modifications to the nitrogen atom in the azaspiro ring could enhance antimicrobial activity, suggesting a promising avenue for further exploration in antibiotic development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-ethyl-1-azaspiro[3.3]heptan-2-one, and how do they compare in yield and purity?
- Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves cyclization reactions or ring-closing metathesis. For example, analogous spiro compounds (e.g., 3-(methoxymethyl)-1-azaspiro[3.3]heptan-2-one) are synthesized via ketone functionalization and intramolecular cyclization . Key parameters include solvent choice (polar aprotic solvents like DMF), catalysts (e.g., palladium for cross-coupling), and temperature control (60–100°C). Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography. Comparative studies suggest microwave-assisted synthesis may reduce reaction time by 30–50% .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For spirocyclic systems, ¹H NMR can confirm the absence of unwanted stereoisomers by analyzing coupling constants in the azaspiro ring. IR peaks near 1700 cm⁻¹ confirm the ketone moiety. HRMS ensures molecular ion consistency with the formula C₈H₁₃NO. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What storage conditions are critical for maintaining this compound stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in airtight containers to prevent ketone oxidation or hydrolysis. Purity degradation (>3% over 6 months) can occur if exposed to humidity; use desiccants like silica gel. Regular stability testing via HPLC is recommended .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and identify reactive sites. For example, the ketone group’s electrophilicity is influenced by ring strain in the spiro system. Compare HOMO-LUMO gaps with analogous bicyclic ketones (e.g., camphor derivatives) to predict reaction rates . Validate predictions experimentally using kinetic studies with nucleophiles like Grignard reagents.
Q. What strategies resolve contradictions in spectroscopic data for spirocyclic ketones?
- Methodological Answer : Contradictions in NMR splitting patterns may arise from dynamic ring puckering. Variable-temperature NMR (VT-NMR) can elucidate conformational changes by observing peak coalescence at elevated temperatures. For IR discrepancies (e.g., ketone stretching frequencies), compare with structurally validated analogs (e.g., 1,6-dioxaspiro[3.3]heptan-2-one derivatives) . If ambiguity persists, use isotopic labeling (¹³C-enriched samples) to track bonding environments .
Q. How does the spirocyclic scaffold influence the compound’s biological activity in neurotransmitter receptor studies?
- Methodological Answer : The rigid spiro structure mimics transition states in enzyme-substrate interactions. For example, azaspiro rings are explored as GABA analogs. Use in vitro receptor binding assays (e.g., competitive radioligand displacement) to measure affinity (Ki values). Pair with molecular docking simulations (e.g., AutoDock Vina) to map interactions with receptor active sites. Compare with non-spiro controls to isolate scaffold-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
